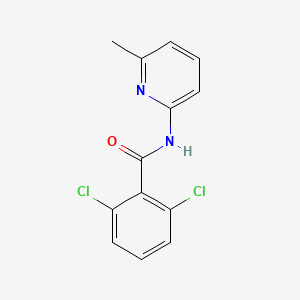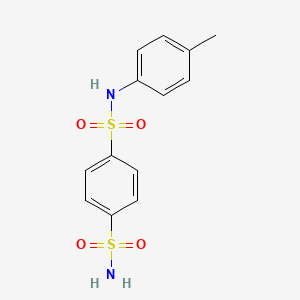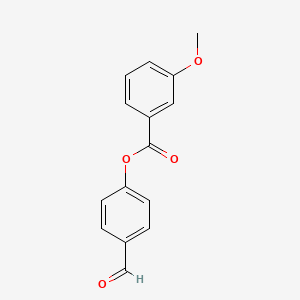
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine, also known as ACT, is a novel triazine compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine may also modulate the activity of glutamate receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and depression. It also has a positive effect on the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and does not exhibit significant side effects. However, the synthesis of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine is complex and time-consuming, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine. One area of interest is its potential in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in these conditions. Another area of research is the development of more efficient synthesis methods for 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine, which can increase its availability for use in lab experiments and clinical trials. Additionally, the use of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine in combination with other drugs may enhance its therapeutic potential and lead to the development of novel treatment strategies.
In conclusion, 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine is a promising compound that has shown potential in the treatment of various neurological disorders. Its unique structure and mechanism of action make it an attractive target for further research and development. While there are limitations to its use in lab experiments, its advantages and potential therapeutic benefits make it a valuable compound for the scientific community to explore.
Synthesemethoden
The synthesis of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine involves a series of steps that include the reaction of 1-cyclohexylpiperazine with 1-bromo-4-chlorobutane, followed by the reaction of the resulting compound with 6-methoxy-1,3,5-triazin-2-amine. The final product is obtained through purification and isolation methods.
Wissenschaftliche Forschungsanwendungen
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine has been studied extensively for its potential therapeutic applications. It has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-22-16-19-14(17-13-9-5-4-6-10-13)18-15(20-16)21-11-7-2-3-8-12-21/h13H,2-12H2,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMKUBDFETUMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCCC2)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)

![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)

![4-{[(2-isopropoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5713794.png)
![1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5713798.png)
![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)
![4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)
![N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5713817.png)


![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5713828.png)

